molecular formula C16H29ClN2O3 B7915228 [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915228
M. Wt: 332.9 g/mol
InChI Key: XSJFKVZKJCKELP-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chloroacetyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chloroacetyl group. The final step involves the esterification with isopropyl-carbamic acid tert-butyl ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, such as pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Bromo-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
  • [1-(2-Iodo-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
  • [1-(2-Fluoro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Uniqueness

Compared to its analogs, [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester has unique reactivity due to the presence of the chloroacetyl group. This group can participate in specific chemical reactions that other halogenated analogs may not, making it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-7-6-8-18(10-13)14(20)9-17/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFKVZKJCKELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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